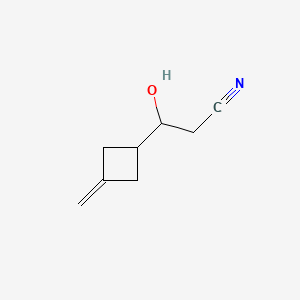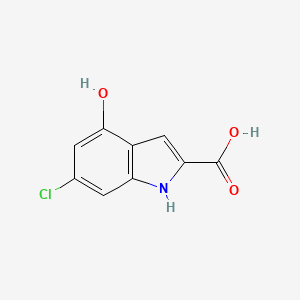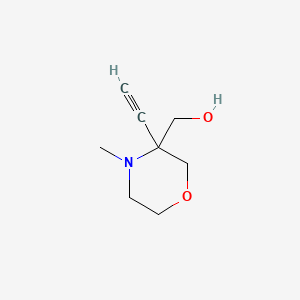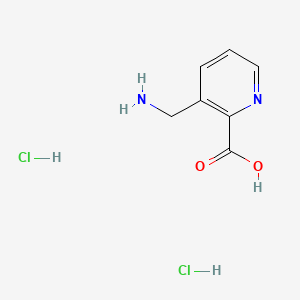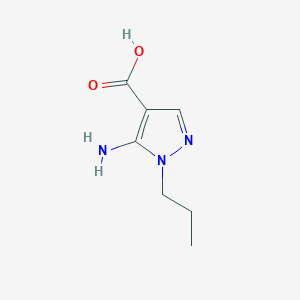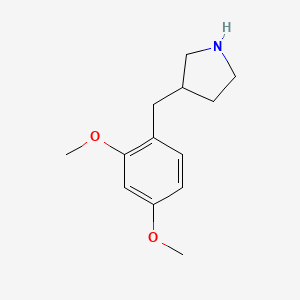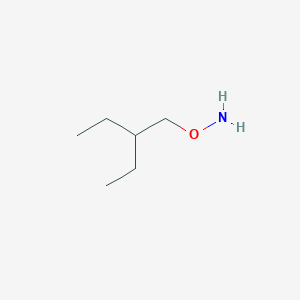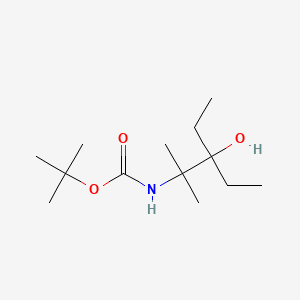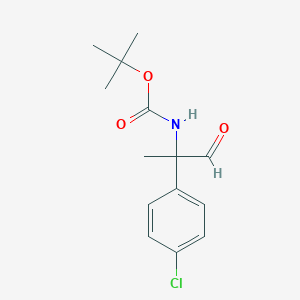
Tert-butyl 1-(4-chlorophenyl)-1-formylethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate and is often used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for studying the effects of carbamate derivatives on biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit certain enzymes and receptors, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various chemical products .
作用機序
The mechanism of action of tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(4-chlorobutyl)carbamate
Uniqueness
tert-Butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the carbamate group allows for interactions with biological targets .
特性
分子式 |
C14H18ClNO3 |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-9H,1-4H3,(H,16,18) |
InChIキー |
QQQRNYGDDXKYMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
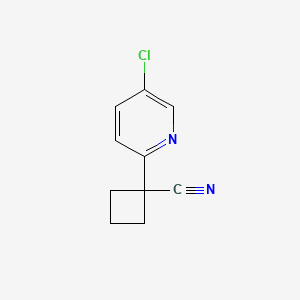
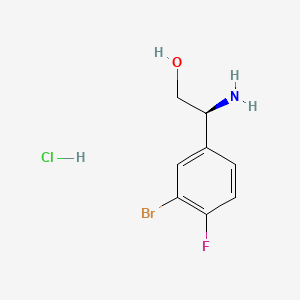
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
